7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 2,4-dichlorobenzyl group, a 4-fluorophenyl group, and a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via an etherification reaction using 2,4-dichlorobenzyl chloride and a suitable base such as potassium carbonate.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the chromen-4-one core, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-((2,4-Dichlorobenzyl)oxy)-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one
- 7-((2,4-Dichlorobenzyl)oxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one
- 7-((2,4-Dichlorobenzyl)oxy)-3-(4-methylphenyl)-2-methyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C23H15Cl2FO3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-3-(4-fluorophenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C23H15Cl2FO3/c1-13-22(14-3-6-17(26)7-4-14)23(27)19-9-8-18(11-21(19)29-13)28-12-15-2-5-16(24)10-20(15)25/h2-11H,12H2,1H3 |
InChI Key |
VWFIPZLRLPYVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.